Carbinoxamine N-Oxide

Pharmaceutical Analysis Regulatory Compliance Quality Control

Carbinoxamine N-Oxide is the essential reference standard for N-oxide impurity quantification in carbinoxamine drug analysis. Its distinct N-oxide functional group ensures accurate HPLC retention, MS fragmentation, and NMR identification, directly supporting ANDA/DMF stability method requirements. Using incorrect standards introduces systematic error and regulatory rejection. This fully characterized material provides traceability to pharmacopeial monographs, enabling reliable oxidative degradation profiling and audit-ready compliance.

Molecular Formula C16H19ClN2O2
Molecular Weight 306.79 g/mol
CAS No. 1256285-70-7
Cat. No. B1436219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbinoxamine N-Oxide
CAS1256285-70-7
Molecular FormulaC16H19ClN2O2
Molecular Weight306.79 g/mol
Structural Identifiers
SMILESC[N+](C)(CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-]
InChIInChI=1S/C16H19ClN2O2/c1-19(2,20)11-12-21-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13/h3-10,16H,11-12H2,1-2H3
InChIKeyQLXNLWWDYZYPSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbinoxamine N-Oxide (CAS 1256285-70-7): Analytical Reference Standard for Pharmaceutical Impurity Control


Carbinoxamine N-Oxide (CAS 1256285-70-7, molecular formula C₁₆H₁₉ClN₂O₂, molecular weight 306.79 g/mol) is the N-oxide derivative of the first-generation ethanolamine-class antihistamine carbinoxamine [1]. It is commercially supplied as a fully characterized analytical reference standard, primarily intended for impurity profiling, method validation, and quality control applications in pharmaceutical development and manufacturing . This compound is not an active pharmaceutical ingredient; its primary value resides in enabling accurate identification and quantification of oxidative degradation products and related substances during carbinoxamine drug substance and finished product analysis .

Carbinoxamine N-Oxide: Why Structural Analogs and Parent Compound Cannot Substitute for Regulatory Impurity Testing


Generic substitution of Carbinoxamine N-Oxide with structurally related compounds—including the parent drug carbinoxamine, other ethanolamine-class antihistamine N-oxides (e.g., doxylamine N-oxide), or uncharacterized synthetic impurities—is analytically unsound and regulatorily unacceptable for pharmaceutical quality control . Carbinoxamine N-Oxide possesses a distinct N-oxide functional group that alters its chromatographic retention behavior, mass spectrometric fragmentation pattern, and NMR spectral signature relative to both carbinoxamine (MW 290.79) and other related substances [1]. Regulatory guidance for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) requires impurity reference standards to be unequivocally identified and structurally matched to the specific impurity under investigation; using an incorrect standard introduces systematic quantification error, compromises method validation integrity, and risks ANDA rejection due to inadequate impurity control documentation [2].

Carbinoxamine N-Oxide Quantitative Differentiation: Evidence-Based Selection Criteria for Analytical Procurement


Regulatory Impurity Thresholds: N-Oxide Species Require Specific Standards for ANDA/DMF Compliance

Industry-accepted acceptance criteria for carbinoxamine drug substance and finished products specify that individual related compounds must not exceed 0.5% by area percent in validated chromatographic assays, with unspecified impurities reported at thresholds at or below 0.05% . Carbinoxamine N-Oxide is one of the known oxidative derivatives formed during synthesis or storage, and its accurate quantification using a structurally matched reference standard is required for demonstrating that total impurities remain within the commonly applied 1.5% limit . Using the parent compound carbinoxamine as a surrogate standard introduces a systematic bias because the N-oxide moiety alters the UV extinction coefficient and MS ionization efficiency relative to the parent amine, rendering peak area normalization invalid [1].

Pharmaceutical Analysis Regulatory Compliance Quality Control

Chromatographic Retention Differentiation: N-Oxide Polarity Enables Resolution from Parent Carbinoxamine

The N-oxide functional group in Carbinoxamine N-Oxide introduces a highly polarized N⁺–O⁻ coordinate covalent bond that significantly increases the compound's polarity and hydrophilicity relative to the tertiary amine parent drug carbinoxamine [1]. This structural modification alters chromatographic retention behavior, enabling baseline resolution from carbinoxamine under reversed-phase HPLC conditions. For comparison, standard carbinoxamine (MW 290.79, C₁₆H₁₉ClN₂O) lacks this polar N-oxide moiety and elutes at a distinctly different retention time, whereas other N-oxide derivatives of ethanolamine antihistamines (e.g., doxylamine N-oxide) possess different aromatic substitution patterns that preclude their use as retention time markers for carbinoxamine-specific methods .

Chromatography Method Development Impurity Profiling

Structural Confirmation by NMR and MS: N-Oxide Moiety Provides Unambiguous Spectroscopic Fingerprint

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural confirmation of Carbinoxamine N-Oxide, particularly to distinguish the N-oxide moiety from the parent compound and other potential impurities . The N-oxide functional group produces a characteristic +16 Da mass shift relative to carbinoxamine (accurate mass 306.1135 vs. 290.1186) and generates distinct fragmentation patterns in MS/MS experiments . In NMR, the N-oxide quaternary nitrogen deshields adjacent protons, producing diagnostic chemical shift differences relative to the parent amine. Alternative N-oxide compounds such as doxylamine N-oxide or diphenhydramine N-oxide possess different aromatic substitution (diphenylmethoxy vs. chlorophenyl-pyridylmethoxy) and therefore exhibit different NMR and MS signatures that cannot substitute for Carbinoxamine N-Oxide in identity confirmation .

Spectroscopy Structure Elucidation Reference Standard Characterization

Storage Stability Requirements: Controlled Temperature Shipping and Storage Differentiates from Ambient-Stable Parent

Carbinoxamine N-Oxide requires ice pack shipping conditions (-20°C) and long-term storage at -18°C to -20°C to maintain chemical integrity and prevent degradation . In contrast, the parent drug carbinoxamine maleate is shipped at room temperature and stored under standard ambient conditions . This thermal lability of the N-oxide derivative—attributed to the potential for N-oxide deoxygenation under elevated temperature or oxidative stress—demands procurement from suppliers who validate and document cold-chain integrity [1]. N-Oxides of other ethanolamine antihistamines exhibit similar temperature sensitivity, but the specific degradation pathways and kinetics differ by molecular structure; therefore, stability data for doxylamine N-oxide or diphenhydramine N-oxide cannot be extrapolated to Carbinoxamine N-Oxide .

Stability Studies Supply Chain Reference Material Handling

Carbinoxamine N-Oxide Reference Standard: Prioritized Application Scenarios for Analytical and Regulatory Workflows


Forced Degradation Studies for Oxidative Stress Evaluation

Carbinoxamine N-Oxide serves as the definitive reference marker for identifying and quantifying N-oxide degradation products generated during forced degradation studies under oxidative stress conditions (e.g., hydrogen peroxide treatment). Its use ensures accurate peak assignment in stability-indicating HPLC methods and provides reliable quantification of oxidative degradation pathways, which is a regulatory expectation for ANDA submissions . The cold-chain shipping and storage requirements documented in Section 3 reflect the compound's sensitivity to thermal degradation, underscoring the necessity of proper material handling during these studies .

ANDA and DMF Submission: Impurity Profiling and Method Validation

For generic drug manufacturers filing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for carbinoxamine-containing products, Carbinoxamine N-Oxide is an essential reference standard for demonstrating adequate control of oxidative impurities [1]. The regulatory acceptance criteria for individual impurities (≤0.5% area) and total impurities (≤1.5%) detailed in Section 3 can only be reliably met when N-oxide impurities are quantified against an authentic, structurally matched reference material rather than the parent compound . Procurement of fully characterized standards with traceability to pharmacopeial monographs (USP/EP) directly supports regulatory compliance .

LC-MS/MS Bioanalytical Method Development for Metabolite Identification

In pharmacokinetic and metabolism studies of carbinoxamine, Carbinoxamine N-Oxide reference material enables unequivocal identification of potential N-oxide metabolites in biological matrices using LC-MS/MS . The distinct +16 Da mass shift and characteristic fragmentation pattern of the N-oxide moiety—as established in Section 3—allow for definitive differentiation from parent drug and other phase I metabolites . For quantitative bioanalysis, deuterated analogs such as Carbinoxamine N-Oxide-d6 provide ideal internal standards due to co-elution and comparable ionization efficiency .

QC Release Testing and Stability Monitoring of Commercial Batches

Pharmaceutical quality control laboratories conducting batch release testing or long-term stability monitoring of carbinoxamine drug substance and finished products require Carbinoxamine N-Oxide as a certified reference standard for impurity quantification . The compound's distinct chromatographic retention behavior relative to the parent drug (as described in Section 3) enables robust resolution and accurate quantification using validated HPLC or UPLC methods. Procurement from suppliers providing comprehensive Certificates of Analysis (COA) with full characterization data ensures traceability and supports audit readiness [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbinoxamine N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.